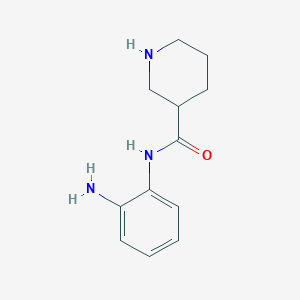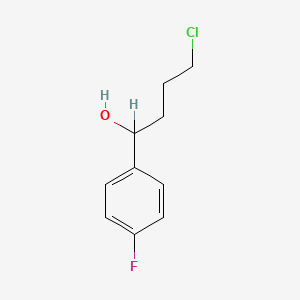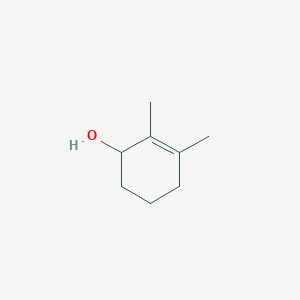
2-Cyclohexen-1-ol, 2,3-dimethyl-
Overview
Description
2-Cyclohexen-1-ol, 2,3-dimethyl- is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexene, featuring two methyl groups at the 2 and 3 positions and a hydroxyl group at the 1 position. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing 2-Cyclohexen-1-ol, 2,3-dimethyl- involves the Diels-Alder reaction followed by hydrolysis. For example, the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride can form the corresponding cyclohexene derivative, which is then hydrolyzed to yield the desired alcohol.
Industrial Production: Industrially, this compound can be produced through catalytic hydrogenation of the corresponding ketone or aldehyde. The process typically involves the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions.
Types of Reactions:
Oxidation: 2-Cyclohexen-1-ol, 2,3-dimethyl- can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of cyclohexane derivatives. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The hydroxyl group in 2-Cyclohexen-1-ol, 2,3-dimethyl- can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Major Products:
Oxidation: 2,3-dimethylcyclohexanone or 2,3-dimethylcyclohexanoic acid.
Reduction: 2,3-dimethylcyclohexane.
Substitution: 2,3-dimethylcyclohexyl chloride or bromide.
Scientific Research Applications
2-Cyclohexen-1-ol, 2,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Medicine: It serves as a precursor in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-ol, 2,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds. In reduction reactions, the double bond and the hydroxyl group are reduced to form saturated hydrocarbons.
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the double bond and additional methyl groups.
2-Cyclohexen-1-ol: Similar but without the methyl groups at the 2 and 3 positions.
2,3-Dimethylcyclohexanol: Similar but lacks the double bond.
Uniqueness: 2-Cyclohexen-1-ol, 2,3-dimethyl- is unique due to the presence of both the double bond and the two methyl groups, which influence its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2,3-dimethylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNFMLLVVZDUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456453 | |
| Record name | 2-Cyclohexen-1-ol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52134-09-5 | |
| Record name | 2-Cyclohexen-1-ol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1h)-one](/img/structure/B1656223.png)
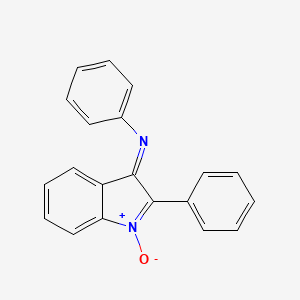
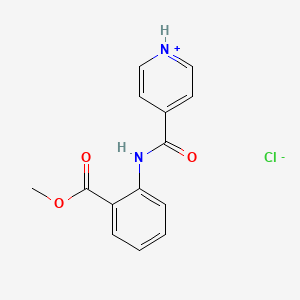
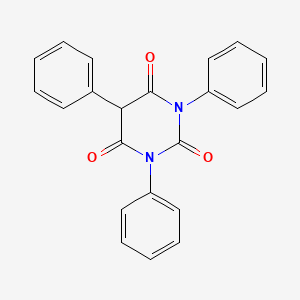
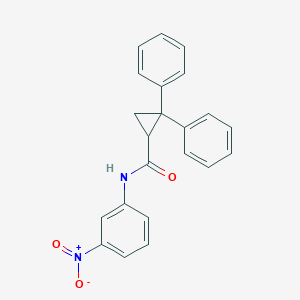
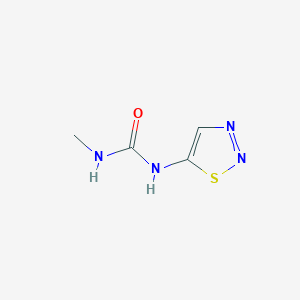
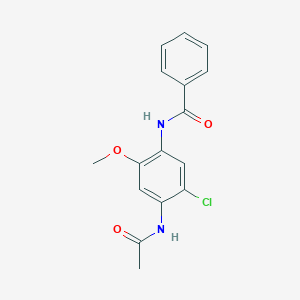
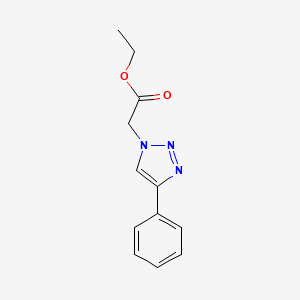
![N-Bicyclo[2.2.1]hept-2-yl-2-(5-p-tolyl-tetrazol-2-yl)-acetamide](/img/structure/B1656237.png)
![5-[(Benzylamino)-phenylmethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1656238.png)

![(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1656242.png)
